molecular formula C17H23NO4 B13702057 2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid

2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid

Cat. No.: B13702057
M. Wt: 305.4 g/mol
InChI Key: OTNGNAICLSXGHL-UHFFFAOYSA-N
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Description

2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a Boc-protected azetidine ring attached to a phenylpropanoic acid moiety. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then protected with a Boc group. The phenylpropanoic acid moiety is introduced through a series of reactions, including alkylation and esterification. The final step involves the deprotection of the Boc group under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring can yield quinones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid involves its interaction with specific molecular targets. The Boc-protected azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylpropanoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1-Boc-3-azetidinyl)phenyl]acetic Acid
  • 2-[4-(1-Boc-3-azetidinyl)phenyl]butanoic Acid
  • 2-[4-(1-Boc-3-azetidinyl)phenyl]pentanoic Acid

Uniqueness

2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid is unique due to its specific structure, which combines the Boc-protected azetidine ring with a phenylpropanoic acid moiety. This unique combination allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]propanoic acid

InChI

InChI=1S/C17H23NO4/c1-11(15(19)20)12-5-7-13(8-6-12)14-9-18(10-14)16(21)22-17(2,3)4/h5-8,11,14H,9-10H2,1-4H3,(H,19,20)

InChI Key

OTNGNAICLSXGHL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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